molecular formula C24H29N3O B6085104 2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol

2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol

Cat. No. B6085104
M. Wt: 375.5 g/mol
InChI Key: MHJXOBWEFUDAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol, also known as naluzotan, is a selective 5-HT1A receptor antagonist. It has been studied for its potential use in treating various neurological and psychiatric disorders.

Mechanism of Action

Naluzotan is a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, 2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Naluzotan has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. In addition, 2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of executive function and decision-making.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors. However, one limitation of 2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is its relatively low potency compared to other 5-HT1A receptor antagonists. This may limit its effectiveness in certain experimental models.

Future Directions

There are several future directions for research on 2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol. One area of interest is its potential use in treating drug addiction. Another area of interest is its potential use in treating schizophrenia, as it has been shown to improve cognitive function in animal models of the disease. Additionally, further research is needed to determine the optimal dosing and administration of 2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol for various neurological and psychiatric disorders.

Synthesis Methods

Naluzotan can be synthesized through a series of chemical reactions. The first step involves the reaction of 5-isoquinolinemethanol with 1-benzylpiperazine to form 4-(5-isoquinolinylmethyl)-1-benzylpiperazine. This intermediate is then reacted with 2-bromoethanol to form 2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol.

Scientific Research Applications

Naluzotan has been studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in treating drug addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

2-[4-(isoquinolin-5-ylmethyl)-1-(2-phenylethyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O/c28-16-11-23-19-26(14-15-27(23)13-10-20-5-2-1-3-6-20)18-22-8-4-7-21-17-25-12-9-24(21)22/h1-9,12,17,23,28H,10-11,13-16,18-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJXOBWEFUDAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC3=C2C=CN=C3)CCO)CCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Isoquinolin-5-ylmethyl)-1-(2-phenylethyl)piperazin-2-yl]ethanol

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